molecular formula C16H22N2O3 B036460 Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate CAS No. 1346597-57-6

Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate

Cat. No.: B036460
CAS No.: 1346597-57-6
M. Wt: 290.36 g/mol
InChI Key: PEJXWFVSLBDUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Agents

Research has demonstrated the synthesis of certain derivatives of pyrrolo[2,3-b]pyridine-5-carboxylic acid, starting with compounds structurally related to Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine, as potential antimicrobial agents. These derivatives showed promising antimicrobial activity, indicating their potential use in developing new antimicrobial therapies (Bayomi & Al-rashood, 1991). Additionally, 2,7-disubstituted-5,6-dimethylpyrrolo[2,3-d]-1,3-oxazin-4-ones have been synthesized from 2-amino-3-tert-butoxy-carbonyl-4,5-dimethylpyrroles and tested as antifungal agents, revealing their potential as rigid analogues of the allylamine antifungals (Player et al., 1994).

Synthesis of Heterocyclic Compounds

A variety of research has been conducted on the synthesis of new heterocyclic compounds using derivatives structurally similar to Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine. These studies involve the cycloaddition reactions of cyclic imidates to afford new fused heterocyclic compounds, offering insights into the development of novel organic synthesis methodologies and the potential for creating diverse chemical entities for further pharmacological evaluation (Ihara et al., 2011).

Novel Synthesis Methods

Innovative synthesis methods have been developed for creating derivatives of Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine. These methods include new approaches for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which have been noted for their applications in biology and medication. Such research contributes to expanding the toolkit available for organic chemists and pharmacologists in drug discovery and development (詹淑婷, 2012).

Chemical Properties and Reactions

Studies on the chemical properties and reactions of Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine derivatives have also been reported. These include investigations into the reaction mechanisms, stereochemistry, and potential for creating complex molecules with significant biological activity. For example, the thermal and acid-catalyzed rearrangements of 5,6-dihydro-4H-1,2-oxazines have been explored, shedding light on the behavior of these compounds under various chemical conditions and potentially leading to novel synthetic pathways or products with unique properties (Faragher & Gilchrist, 1979).

Properties

IUPAC Name

benzyl 2,2-dimethyl-1,4,4a,5,7,7a-hexahydropyrrolo[3,4-d][1,3]oxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2)17-14-9-18(8-13(14)11-21-16)15(19)20-10-12-6-4-3-5-7-12/h3-7,13-14,17H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJXWFVSLBDUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2CN(CC2CO1)C(=O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119054
Record name Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-57-6
Record name Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346597-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.